![molecular formula C14H16B2O3 B13803874 [Hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid](/img/structure/B13803874.png)
[Hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylphenyl boronic acid anhydride is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a carbon atom. The 4-methylphenyl group, also known as the para-tolyl group, is attached to the boron atom, making this compound a derivative of phenylboronic acid. Boronic acids and their derivatives are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 4-methylphenyl boronic acid anhydride, involves the electrophilic trapping of an organometallic reagent with a boric ester. For example, the reaction of an aryl Grignard reagent with a borate ester such as trimethyl borate at low temperatures can yield the desired boronic acid .
Industrial Production Methods: In industrial settings, the synthesis of boronic acids often involves continuous flow setups for handling organolithium chemistry on a multigram scale. This method allows for the efficient production of boronic acids with high throughput and excellent yields .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylphenyl boronic acid anhydride undergoes various chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert boronic acids to their corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: The Suzuki-Miyaura coupling typically requires a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Corresponding alcohols.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Methylphenyl boronic acid anhydride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-methylphenyl boronic acid anhydride in the Suzuki-Miyaura coupling reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Methylphenylboronic acid
Comparison: 4-Methylphenyl boronic acid anhydride is unique due to the presence of the 4-methyl group, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, the methyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in various reactions .
Eigenschaften
Molekularformel |
C14H16B2O3 |
|---|---|
Molekulargewicht |
253.9 g/mol |
IUPAC-Name |
[hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid |
InChI |
InChI=1S/C14H16B2O3/c1-11-3-7-13(8-4-11)15(17)19-16(18)14-9-5-12(2)6-10-14/h3-10,17-18H,1-2H3 |
InChI-Schlüssel |
YQSNUWJZBNOQDJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C)(O)OB(C2=CC=C(C=C2)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B13803795.png)
![3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B13803800.png)
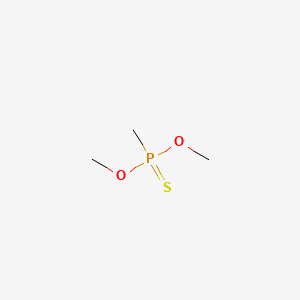
![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
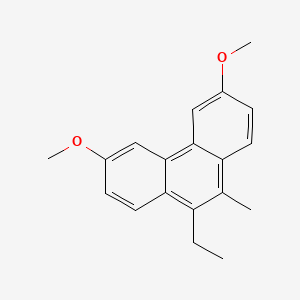

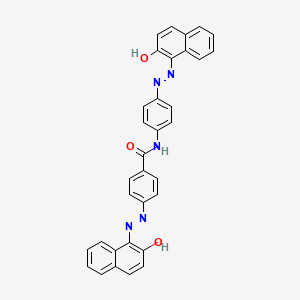
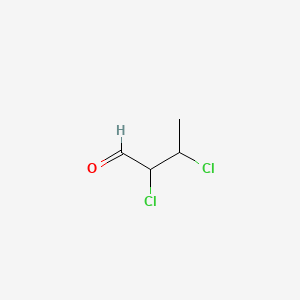
![2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy-](/img/structure/B13803863.png)
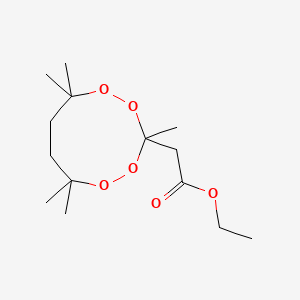
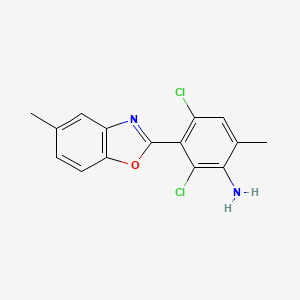
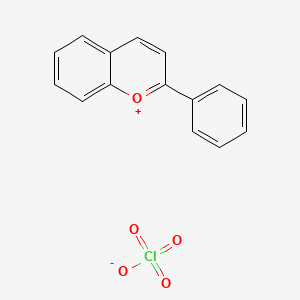
![7-methyl-3H-pyrano[3,2-e]benzimidazol-9-one](/img/structure/B13803880.png)
